N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-difluorobenzamide” is a chemical compound with the molecular formula C18H19F2N3O2 . It belongs to the class of 1,2,4-oxadiazole derivatives, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . These compounds have received considerable attention due to their unique bioisosteric properties and a wide spectrum of biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclohexyl ring attached to a 1,2,4-oxadiazole ring via a nitrogen atom . The 1,2,4-oxadiazole ring is further substituted with a cyclopropyl group . The benzamide moiety is attached to the cyclohexyl ring and is substituted with two fluorine atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight (347.36), molecular formula (C18H19F2N3O2), and its structure . Other properties such as density, boiling point, and melting point are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Synthesis of Functionalized 4-Aminoimidazoles
N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-difluorobenzamide is involved in the synthesis of functionalized 4-aminoimidazoles. This process, enabled by a gold-catalyzed formal [3 + 2] cycloaddition with ynamides and 4,5-dihydro-1,2,4-oxadiazoles, highlights the compound's utility in creating highly functionalized molecules via the formation of an α-imino gold carbene intermediate followed by cyclization (Xu, Wang, Sun, & Liu, 2017).
Antibacterial Activity against MDR Staphylococcus aureus
This compound has shown promise in the realm of antibacterial research. Specifically, derivatives of 1,2,4-oxadiazoles, including this compound, were investigated for their effectiveness against multi-drug resistant Staphylococcus aureus strains. One derivative displayed significant inhibitory concentrations without human cytotoxicity, targeting the bacterial divisome (Barbier et al., 2022).
Anticonvulsant and Antiepileptic Activities
Research into anticonvulsant activities has also been conducted using derivatives of this compound. Novel series of N(4)-(5-(2/3/4-substituted-phenyl)-1,3,4-oxadiazol-2-yl) semicarbazides were synthesized, exhibiting significant anticonvulsant activities in various models, underpinning the compound's potential in epilepsy treatment (Rajak et al., 2013).
Antidiabetic, Anti-inflammatory, and Anticancer Activities
This compound is also explored for its diverse biological activities. A series of derivatives were screened for their antidiabetic, anti-inflammatory, and anticancer activities. These studies contribute to the understanding of the compound's potential in treating various diseases (Kavitha, Kannan, & Gnanavel, 2016).
Apoptosis Inducers in Anticancer Research
In the field of anticancer research, derivatives of this compound have been identified as potent apoptosis inducers. These compounds show selective activity against certain cancer cell lines and have been instrumental in discovering potential anticancer agents and their molecular targets (Cai, Drewe, & Kasibhatla, 2006).
Zukünftige Richtungen
The 1,2,4-oxadiazole derivatives, including “N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-difluorobenzamide”, have potential for further development due to their wide spectrum of biological activities . The interest in the biological application of 1,2,4-oxadiazoles has been doubled in the last fifteen years , indicating a promising future direction for these compounds.
Eigenschaften
IUPAC Name |
N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O2/c19-13-7-6-12(10-14(13)20)16(24)22-18(8-2-1-3-9-18)17-21-15(23-25-17)11-4-5-11/h6-7,10-11H,1-5,8-9H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGYVNBXKWISAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3CC3)NC(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.